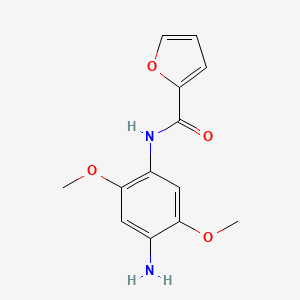

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHBARWTAYVMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide involves several steps. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with 4-amino-2,5-dimethoxybenzoic acid and furan-2-carboxylic acid.

Amide Bond Formation: The carboxylic acid group of furan-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Mechanisms of Action

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide features a unique chemical structure that contributes to its diverse biological activities. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its mechanisms of action include:

- Inhibition of Bacterial Growth : The compound interferes with essential bacterial enzymes and pathways, demonstrating significant antibacterial properties against strains such as Escherichia coli and Proteus species.

- Promotion of Autophagy : It modulates autophagy-related signaling pathways, aiding in the clearance of damaged cellular components. This is particularly relevant in cancer research where autophagy plays a dual role.

- Pain Relief Mechanism : The compound shows potential in alleviating chronic pain associated with diabetic neuropathy by inhibiting specific neuronal signaling pathways.

Chemistry

This compound serves as a building block in synthetic chemistry. It is utilized in the development of more complex molecules and as a reference standard in analytical chemistry.

Biology

In biological research, this compound has been shown to inhibit bacterial growth and promote autophagy. Its ability to affect cellular processes makes it a candidate for studying disease mechanisms and cellular responses.

Medicine

The therapeutic potential of this compound is under investigation for treating infectious diseases and chronic pain conditions. Its efficacy in modulating pain pathways positions it as a promising candidate for further drug development.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

- In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound inhibited cell growth in various cancer cell lines while altering gene expression related to apoptosis and cell cycle regulation.

- Another investigation revealed its anti-inflammatory properties in models induced by carrageenan, showcasing its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Inhibition of Bacterial Growth: The compound inhibits bacterial growth by interfering with essential bacterial enzymes and pathways.

Promotion of Autophagy: It promotes autophagy by modulating autophagy-related signaling pathways, which can help in the clearance of damaged cellular components.

Pain Relief: The compound inhibits signal pathways responsible for chronic pain, particularly in diabetic neuropathy.

Comparison with Similar Compounds

Structural Analogues in the Furan Carboxamide Family

The compound belongs to a broader class of furan carboxamides, many of which exhibit variations in substituents on the phenyl ring or the heterocyclic core. Below is a comparative analysis of key analogues:

Key Observations :

- Heterocyclic Variations : Compounds incorporating oxazolo-pyridine or thiophene rings (e.g., ) exhibit altered binding affinities due to expanded aromatic systems, unlike the furan-only core in the target compound .

Comparison with Non-Furan Carboxamides

Compounds with alternative heterocycles or functional groups highlight the uniqueness of the furan-carboxamide scaffold:

| Compound Name | Core Structure | Key Differences | Impact on Properties |

|---|---|---|---|

| N-[4-(Diethylamino)phenyl]thiophene-2-carboxamide | Thiophene | Thiophene replaces furan; diethylamino group | Increased solubility due to tertiary amine; altered aromaticity affects activity |

| 2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide | Dihydrofuran | Saturated furan ring; chloro substituent | Reduced aromaticity; chloro group enhances electrophilicity |

| N-(2-Chloroacetyl)furan-2-carboxamide | Furan + chloroacetyl | Chloroacetyl group adds reactivity | Potential for nucleophilic substitution reactions; broader synthetic utility |

Key Observations :

- Aromaticity vs. Saturation : The fully aromatic furan ring in the target compound enables stronger π-π interactions compared to saturated dihydrofuran derivatives .

- Functional Group Diversity : The chloroacetyl group in introduces reactivity absent in the target compound, underscoring the role of substituents in directing chemical behavior .

Biological Activity

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

This compound features a furan core substituted with an amino group and methoxy groups, which contribute to its biological activity. The chemical structure can be represented as follows:

This configuration is crucial for its interaction with biological targets.

The compound exhibits several mechanisms of action that underpin its biological activity:

- Inhibition of Bacterial Growth : It interferes with essential bacterial enzymes and pathways, demonstrating significant antibacterial properties. Studies indicate that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Proteus species .

- Promotion of Autophagy : this compound modulates autophagy-related signaling pathways, aiding in the clearance of damaged cellular components. This property is particularly relevant in cancer research, where autophagy plays a dual role in tumor suppression and promotion.

- Pain Relief Mechanism : The compound has shown potential in alleviating chronic pain associated with diabetic neuropathy by inhibiting specific neuronal signaling pathways.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated through various assays. The following table summarizes its activity against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Proteus mirabilis | 64 µg/mL |

These results indicate a promising antibacterial profile, particularly against Gram-positive bacteria.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays on human cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. The following table details the IC50 values observed:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 24 |

| A549 | 18 |

| MCF-7 | 30 |

The compound's ability to induce caspase-3 activation suggests a robust mechanism for triggering apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Amide | Antibacterial, anticancer |

| N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxylic acid | Carboxylic Acid | Weaker antibacterial activity |

| N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxylate | Ester | Enhanced solubility but reduced potency |

This comparison highlights how modifications to the functional groups can significantly affect the compound's biological activity.

Case Studies and Research Findings

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on various cancer cell lines. The results indicated that this compound not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation . Furthermore, another study demonstrated its effectiveness as an anti-inflammatory agent in models induced by carrageenan .

Q & A

Q. What are the established synthetic routes for N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide, and what reaction parameters are critical for reproducibility?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting furan-2-carbonyl chloride with 4-amino-2,5-dimethoxyaniline under reflux in acetonitrile for 3–24 hours . Critical parameters include:

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

Key methods include:

- 1H/13C NMR : Amide proton resonance at δ 10.2–10.8 ppm; furan C=O at ~160 ppm .

- FT-IR : Amide N-H stretch (~3310 cm⁻¹), C=O stretch (~1650 cm⁻¹), and aromatic C-H bends .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 290 [M+H]+) confirm molecular weight .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .

- Antimicrobial : Minimum inhibitory concentration (MIC) against E. coli or S. aureus .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How do intramolecular interactions influence the compound’s crystallographic planarity and conformational stability?

X-ray diffraction studies reveal that intramolecular hydrogen bonds (e.g., N–H⋯O=C) between the amide group and methoxy substituents reduce planarity. For example, dihedral angles between the furan and phenyl rings range from 7–10°, as observed in analogous carboxamides . Computational modeling (DFT) can further predict torsion angles and stabilize conformers for drug design .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from:

- Purity discrepancies : Use HPLC (≥95% purity) to standardize samples .

- Substituent effects : Compare activities of derivatives with halogen or nitro groups at the 4-position .

- Assay variability : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. What strategies optimize synthetic yield and scalability for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.